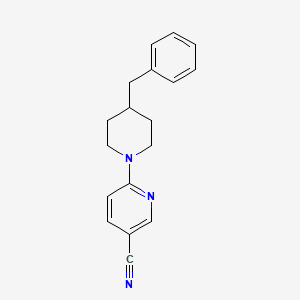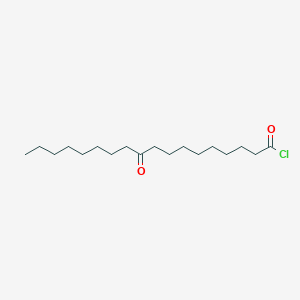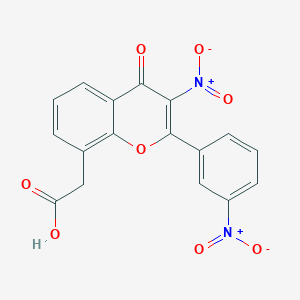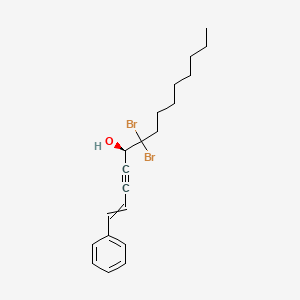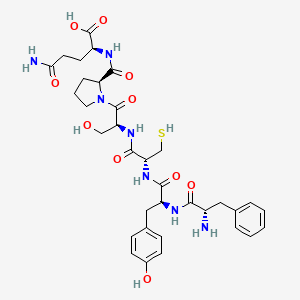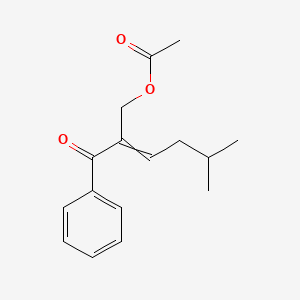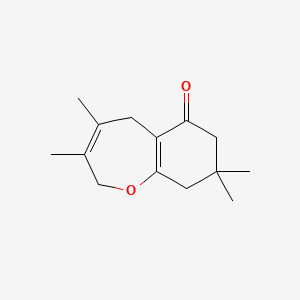
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one: is a complex organic compound that belongs to the class of benzoxepins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
Formation of the benzoxepin ring: This could involve cyclization reactions using appropriate precursors.
Introduction of methyl groups: Alkylation reactions might be used to introduce the methyl groups at the specified positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the oxidation state of certain functional groups.
Substitution: Various substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound could be used as a building block for synthesizing more complex molecules. Biology Medicine : Possible use in drug development, particularly if the compound exhibits biological activity. Industry : Applications in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family.
Tetramethyl derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The unique structural features of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one, such as the specific placement of methyl groups and the benzoxepin ring, might confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
833446-93-8 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3,4,8,8-tetramethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one |
InChI |
InChI=1S/C14H20O2/c1-9-5-11-12(15)6-14(3,4)7-13(11)16-8-10(9)2/h5-8H2,1-4H3 |
InChI-Schlüssel |
NEXMBMPSPYCNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(COC2=C(C1)C(=O)CC(C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


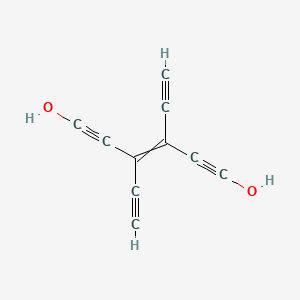

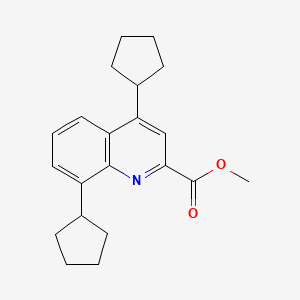
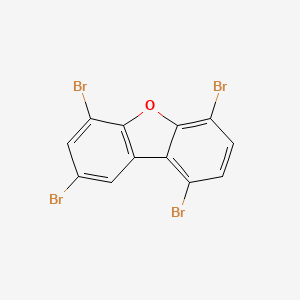
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)

![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
